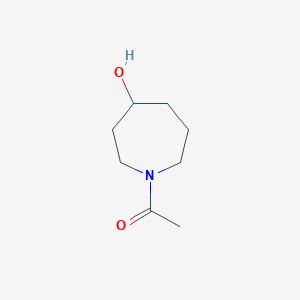

1-(4-Hydroxyazepan-1-yl)ethanone

Overview

Description

1-(4-Hydroxyazepan-1-yl)ethanone is an organic compound belonging to the class of aldehydes. It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol. This compound has been widely studied for its potential applications in the fields of medicinal chemistry and organic synthesis. In particular, its synthesis method and mechanism of action have been the subject of numerous studies.

Scientific Research Applications

Synthetic Methodologies and Compound Development

Facile Synthesis of Novel Derivatives : A study highlighted an efficient synthesis approach for 1,4-benzoxazepin-2-one derivatives via a one-pot reaction involving isoquinoline, activated acetylenes, and a similar compound to 1-(4-Hydroxyazepan-1-yl)ethanone. This method yields high product rates under mild conditions without requiring a catalyst (Khaleghi et al., 2011).

Synthesis and Characterization for Biological Applications : Another research focused on the synthesis and spectroscopic characterization of a compound structurally related to 1-(4-Hydroxyazepan-1-yl)ethanone, investigating its cytotoxicity, binding with human serum albumin through fluorescence spectroscopy, and evaluating its potential as a carrier protein through molecular docking studies (Govindhan et al., 2017).

Innovative Synthesis Routes for Antagonists : Efficient stereoselective synthesis methods for clinically relevant compounds, like Aprepitant, an NK(1) receptor antagonist, have been developed. These methods involve direct condensation processes and unique one-pot processes to achieve the desired molecular structures (Brands et al., 2003).

Electrochemical Synthesis for Derivative Development : Electrochemical oxidation techniques have been employed to synthesize new derivatives of phenylpiperazines, demonstrating an environmentally friendly and reagent-less method for creating novel compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Pharmacological Investigations and Applications

Immunomodulatory Effects : Immunomodulatory effects of certain derivatives synthesized from compounds similar to 1-(4-Hydroxyazepan-1-yl)ethanone have been evaluated, indicating potential as leads for new immunomodulatory agents. These compounds showed promising results in modulating the innate immune response of phagocytes (Khaleghi et al., 2014).

Antimicrobial Activity Studies : The antimicrobial activities of novel synthesized compounds, including those derived from 1-(4-Hydroxyazepan-1-yl)ethanone, have been assessed, revealing their potential in combating various bacterial and fungal strains (Nagamani et al., 2018).

Future Directions

“1-(4-Hydroxyazepan-1-yl)ethanone” is utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. Therefore, future research could focus on exploring its potential applications in these areas.

Relevant Papers Several papers have been published on compounds related to “1-(4-Hydroxyazepan-1-yl)ethanone”. For instance, a paper discusses the synthesis, biological evaluation, and molecular docking studies of novel 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives as potential tubulin polymerization inhibitors and anticancer agents . Another paper provides an overview of the chemistry of 1-(4-substituted aminophenyl) ethanones .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 1-(4-Hydroxyazepan-1-yl)ethanone may interact with its targets through similar chemical reactions.

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, can have significant effects on various biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The formation of oximes and hydrazones could potentially lead to changes in cellular function .

properties

IUPAC Name |

1-(4-hydroxyazepan-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRVKYMONALYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyazepan-1-yl)ethanone | |

CAS RN |

1219828-20-2 | |

| Record name | 1-(4-hydroxyazepan-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)

![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)

![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)

![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)